molecular formula C6H12BrNO B179663 3-Methylpiperidin-4-one hydrobromide CAS No. 144236-25-9

3-Methylpiperidin-4-one hydrobromide

Cat. No. B179663
Key on ui cas rn: 144236-25-9
M. Wt: 194.07 g/mol
InChI Key: VBGIDPGLWQVEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05214148

Procedure details

A solution of 1,3-dicarbomethoxy-3-methyl-4-piperidone (51.45 g, 225 mmol) in hydrobromic acid (48%, 250 mL) is heated under reflux for 4 h and then cooled to room temperature. The resultant solution is concentrated in vacuo to give an orange colored solid. The solid is suspended in methanol (50 mL) and concentrated in vacuo again to give 3-methyl-4-piperidone hydrobromide salt: 42.9 g; 98%; mp 203-°205° C.
Quantity
51.45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:5]1[CH2:10][CH2:9][C:8](=[O:11])[C:7](C(OC)=O)([CH3:12])[CH2:6]1)(OC)=O.[BrH:17]>CO>[BrH:17].[CH3:12][CH:7]1[C:8](=[O:11])[CH2:9][CH2:10][NH:5][CH2:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
51.45 g
Type
reactant
Smiles
C(=O)(OC)N1CC(C(CC1)=O)(C)C(=O)OC
Name
Quantity
250 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange colored solid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo again

Outcomes

Product
Name
Type
product
Smiles
Br.CC1CNCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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